Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl-
Brand Name: Vulcanchem
CAS No.: 38507-96-9
VCID: VC14827803
InChI: InChI=1S/C17H20N2O2S/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(22)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,22)
SMILES:
Molecular Formula: C17H20N2O2S
Molecular Weight: 316.4 g/mol

Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl-

CAS No.: 38507-96-9

Cat. No.: VC14827803

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl- - 38507-96-9

Specification

CAS No. 38507-96-9
Molecular Formula C17H20N2O2S
Molecular Weight 316.4 g/mol
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylthiourea
Standard InChI InChI=1S/C17H20N2O2S/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(22)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,22)
Standard InChI Key KIWZKUZRSYTAPA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC=C2)OC

Introduction

Chemical and Structural Properties

Molecular Architecture

N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-phenylthiourea (Molecular Formula: C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}, Molecular Weight: 344.47 g/mol) features a thiourea core (NHC(=S)NH\text{NH}-\text{C}(=\text{S})-\text{NH}) substituted with two aromatic groups . The 3,4-dimethoxyphenyl moiety is connected via an ethyl linker, while the phenyl group is directly attached to the nitrogen atom. This arrangement creates a planar thiourea segment flanked by bulky substituents, influencing its solubility and reactivity.

Table 1: Key Structural and Spectroscopic Data

PropertyValue/DescriptionSource
Molecular FormulaC19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}
Molecular Weight344.47 g/mol
1H^1\text{H} NMR (DMSO-d6d_6)δ 18.0068 (thiourea protons), aromatic signals at δ 6.5–7.2
InChIKeyZSTMADFWLAAVQE-UHFFFAOYSA-N

The 1H^1\text{H} NMR spectrum reveals characteristic thiourea proton resonances at δ 18.0068, alongside aromatic signals corresponding to the dimethoxyphenyl and phenyl groups . The presence of methoxy substituents (OCH3\text{OCH}_3) at the 3,4-positions on the phenyl ring enhances electron density, potentially affecting intermolecular interactions .

Synthesis and Derivative Formation

Synthetic Routes

Thioureas are typically synthesized via the reaction of primary or secondary amines with isothiocyanates. For N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenylthiourea, a plausible route involves:

  • Preparation of 2-(3,4-dimethoxyphenyl)ethylamine: Achieved through reduction of the corresponding nitrile or via Gabriel synthesis.

  • Reaction with phenyl isothiocyanate: The amine reacts with phenyl isothiocyanate in anhydrous conditions to form the thiourea derivative .

R-NH2+Ar-NCSR-NH-C(=S)NH-Ar+HCl\text{R-NH}_2 + \text{Ar-NCS} \rightarrow \text{R-NH-C}(=\text{S})-\text{NH-Ar} + \text{HCl}

This method aligns with protocols used for analogous thioureas, such as N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea (Molecular Weight: 362.5 g/mol).

Derivative Optimization

Structural modifications, such as replacing methoxy groups with trifluoromethyl units (e.g., in N,N-bis(3,5-bis(trifluoromethyl)phenyl)thiourea), alter electronic properties and bioactivity. Such derivatives are often synthesized using [11C^{11}\text{C}]phosgene for radiochemical labeling in pharmacokinetic studies .

Comparative Analysis with Related Thioureas

Table 2: Structural and Functional Comparison

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-phenylthioureaC19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}3,4-Dimethoxy substitution, ethyl linkerEnzyme inhibition (predicted)
N,N-Bis(3,5-bis(trifluoromethyl)phenyl)thioureaC16H10F12N2S\text{C}_{16}\text{H}_{10}\text{F}_{12}\text{N}_2\text{S}Fluorinated aromatic groupsRadiopharmaceutical labeling
N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thioureaC18H22N2O2S2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2\text{S}_2Thioether linkage, dimethoxy groupsAntimicrobial activity

The inclusion of electron-donating groups (e.g., methoxy) versus electron-withdrawing groups (e.g., trifluoromethyl) significantly impacts solubility and target selectivity .

Applications in Drug Development

Anticancer Agents

Thioureas’ ability to inhibit proteasomes and kinases makes them attractive for oncology. For example, N-(2-{3-[3,5-bis(trifluoromethyl)phenyl]ureido}ethyl)glycyrrhetinamide derivatives show potent antitumor effects, suggesting that N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenylthiourea could be optimized for similar applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator